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molecular formula C7H11ClN4 B1598429 Iprymidam CAS No. 30182-24-2

Iprymidam

Cat. No. B1598429
M. Wt: 186.64 g/mol
InChI Key: UCOIYRGMDBGBOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04025515

Procedure details

600 g of 2-amino-4,6-dichloro-pyrimidine (3.66 mols) are added to 3000 cc of alcohol, 395 g of isopropylamine (8.05 mols) are added, and the mixture is slowly heated to 80° during the course of 2 hours while stirring. After the material is dissolved, the solution is heated under reflux for 3 hours. The alcohol is then distilled off and the residue dissolved in dilute sulphuric acid. The solution must give a clearly acid reaction. The solution is shaken out several times with chloroform. A layer of 3000 cc of chloroform is subsequently placed under the aqueous solution and the solution is made alkaline with a caustic soda solution (pH 11), whereby the temperature should not exceed 35°. After shaking out the chloroform phase is separated and the aqueous phase is again shaken out with chloroform. The combined chloroform solution is dried with Glauber's salt after washing with water and the chloroform is evaporated. After standing for a short time, the oily residue crystallizes. The product may be recrystallized as described in Example 1 for purposes of purification.
Quantity
600 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
3000 mL
Type
reactant
Reaction Step One
Quantity
395 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
3000 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([Cl:8])[CH:5]=[C:4](Cl)[N:3]=1.[CH:10]([NH2:13])([CH3:12])[CH3:11].[OH-].[Na+]>C(Cl)(Cl)Cl>[NH2:1][C:2]1[N:3]=[C:4]([NH:13][CH:10]([CH3:12])[CH3:11])[CH:5]=[C:6]([Cl:8])[N:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
600 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)Cl)Cl
Name
alcohol
Quantity
3000 mL
Type
reactant
Smiles
Name
Quantity
395 g
Type
reactant
Smiles
C(C)(C)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
3000 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is slowly heated to 80° during the course of 2 hours
Duration
2 h
DISSOLUTION
Type
DISSOLUTION
Details
After the material is dissolved
TEMPERATURE
Type
TEMPERATURE
Details
the solution is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
The alcohol is then distilled off
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in dilute sulphuric acid
CUSTOM
Type
CUSTOM
Details
The solution must give
CUSTOM
Type
CUSTOM
Details
a clearly acid reaction
CUSTOM
Type
CUSTOM
Details
exceed 35°
CUSTOM
Type
CUSTOM
Details
is separated
STIRRING
Type
STIRRING
Details
the aqueous phase is again shaken out with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined chloroform solution is dried with Glauber's salt
WASH
Type
WASH
Details
after washing with water
CUSTOM
Type
CUSTOM
Details
the chloroform is evaporated
CUSTOM
Type
CUSTOM
Details
the oily residue crystallizes
CUSTOM
Type
CUSTOM
Details
The product may be recrystallized
CUSTOM
Type
CUSTOM
Details
as described in Example 1 for purposes of purification

Outcomes

Product
Name
Type
Smiles
NC1=NC(=CC(=N1)NC(C)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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